Docosanoic acid-d4-1

Mass Spectrometry LC-MS/MS Bioanalysis

For labs quantifying C22:0 in peroxisomal disorder panels, using an unverified deuterated standard risks spectral overlap and inaccurate results. Docosanoic acid-d4-1 (12,12,13,13-d4) is the precise solution. - Ensures a +4 Da mass shift to eliminate bias from the analyte's natural heavy isotopes. - Validated as an internal standard achieving intra-/inter-day CVs <4% in plasma analysis. - Defined isotopic label guarantees consistent chromatographic behavior for robust method transfer.

Molecular Formula C22H44O2
Molecular Weight 344.6 g/mol
Cat. No. B12417876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanoic acid-d4-1
Molecular FormulaC22H44O2
Molecular Weight344.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i10D2,11D2
InChIKeyUKMSUNONTOPOIO-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanoic acid-d4-1: Deuterium-Labeled Internal Standard


Docosanoic acid-d4-1 (Behenic acid-d4-1; CAS 1219804-98-4) is a stable isotope-labeled long-chain saturated fatty acid (C22:0) containing four deuterium atoms at specific positions (12,12,13,13-d4) . This 4-unit mass shift (+4 Da) differentiates it from the endogenous, unlabeled docosanoic acid (C22H44O2) . It is designed and validated exclusively as an internal standard (IS) for the quantification of docosanoic acid via GC-MS or LC-MS/MS . This compound enables precise normalization of analytical variation arising from sample preparation and instrument instability in complex biological matrices .

Docosanoic acid-d4-1: Isotopic Label Integrity


The procurement of a 'docosanoic acid-d4' internal standard without verifying the exact isotopic label (e.g., -d4-1, -d4-2, -d3, -d43) can lead to method failure and non-reproducible data. The number of deuterium atoms and their position directly dictates the mass shift, which is the primary mechanism for discriminating the standard from the analyte [1]. A suboptimal mass shift (e.g., +2 Da or +3 Da) can cause spectral overlap due to the natural abundance of heavy isotopes in the unlabeled analyte, introducing a systematic positive bias [2]. Furthermore, deuterium placement affects chromatographic retention time (chromatographic H/D isotope effect), which, if not aligned with the specific matrix and separation method, can cause differential matrix effects and inaccurate quantitation [3][4]. Therefore, the specific d4-1 configuration is not a cosmetic detail but a functional requirement for assay robustness.

Docosanoic acid-d4-1: Analytical Differentiation Evidence


Spectral Discrimination Against Isotopic Overlap

In LC-MS/MS quantitative assays, the selection of an internal standard with a sufficient mass difference from the analyte is paramount to prevent 'cross-signal contributions' that cause non-linearity and assay bias [1]. Docosanoic acid-d4-1 provides a +4 Da shift over the unlabeled analyte (C22H44O2). A +4 Da shift is specifically recommended over smaller mass differences (e.g., +3 Da) to ensure complete resolution from the M+2 and M+3 isotopic peaks of the analyte, which arise from the natural abundance of 13C, 2H, and 18O [2]. This selection minimizes the risk of overestimating analyte concentration, a known pitfall with lower-mass-shifted SIL-IS.

Mass Spectrometry LC-MS/MS Bioanalysis Isotopic Interference

Certified Isotopic Purity for Method Validation

The effective concentration of a deuterated internal standard in an assay is a function of both its chemical purity and its isotopic enrichment. Docosanoic acid-d4-1 is supplied with a documented isotopic purity of 98% atom% D, and a standard purity of 98% . This level of purity and enrichment is essential for minimizing the 'cross-talk' or 'isotopic carryover' in the MS channel used for the unlabeled analyte. Without a certified high isotopic purity, the contribution of the unlabeled portion of the IS to the analyte signal must be subtracted, increasing measurement uncertainty. This specification provides a known, lower-bound contribution to systematic error that can be accounted for in the method's standard operating procedure (SOP).

Analytical Chemistry Method Validation Quality Control Stable Isotope Standards

Deuterium-Induced Chromatographic Shift

The use of deuterium labels in fatty acids introduces a predictable chromatographic isotope effect, where deuterated compounds elute slightly earlier than their protiated counterparts. For d3-labeled fatty acid methyl esters (FAMEs), a retention time shift (ΔRt) of approximately 0.03 minutes has been documented in GC-MS/MS applications [1]. While specific data for d4-labeled docosanoic acid is not provided in this source, the class-level inference is that the specific 12,12,13,13-d4 labeling pattern in docosanoic acid-d4-1 will induce a characteristic and reproducible retention time shift relative to the unlabeled docosanoic acid. This consistent offset is a valuable and quantifiable chromatographic parameter that can be used for automated peak identification and to verify system suitability, rather than being an unpredictable variable.

Chromatography GC-MS Isotope Effect Fatty Acid Methyl Esters

Human Plasma VLCFA Quantification

The primary application for docosanoic acid-d4-1 is as an internal standard for the quantitative analysis of docosanoic acid (C22:0) in plasma, a key biomarker for peroxisomal disorders. A validated LC-MS/MS multiplex method for plasma very-long-chain fatty acids (VLCFAs) demonstrated a linear range for docosanoic acid of 0.1–200 μmol/l [1]. While this study did not specify the exact deuterated IS used, it establishes the clinical concentration range where precise quantification is required. The use of a structurally identical SIL-IS like docosanoic acid-d4-1 is the industry-standard approach to achieve the low intra-day and inter-day coefficients of variation (CVs <3.88%) reported for this method, ensuring diagnostic accuracy across a wide dynamic range.

Clinical Chemistry Peroxisomal Disorders Lipidomics Very-Long-Chain Fatty Acids

Docosanoic acid-d4-1: Primary Application Scenarios


C22:0 Quantification in Plasma for Peroxisomal Disorders

Docosanoic acid-d4-1 is specifically indicated for use as an internal standard in LC-MS/MS or GC-MS methods designed to measure plasma docosanoic acid (C22:0) levels. This is a critical diagnostic marker for peroxisomal disorders, including X-linked adrenoleukodystrophy. The established method demonstrates a linear range of 0.1–200 μmol/l for C22:0 [1]. By employing this SIL-IS, laboratories can correct for matrix effects and sample preparation variability, achieving the necessary intra-day and inter-day precision (CVs <4%) for robust clinical reporting.

Lipidomics & Metabolic Tracing

In untargeted or targeted lipidomics, docosanoic acid-d4-1 serves as a superior internal standard for normalizing C22:0 signal intensity across large sample cohorts, correcting for the poor ionization reproducibility often observed in ESI-MS [1]. Its use as a spike-in standard enables the relative quantitation of docosanoic acid in studies of fatty acid metabolism, membrane composition, and energy storage. Its defined mass shift and isotopic purity make it a reliable anchor for data normalization, as opposed to using an unrelated or less-well-characterized IS.

VLCFA Panel Method Development

When developing or validating a quantitative LC-MS/MS method for a panel of very-long-chain fatty acids (e.g., C22:0, C24:0, C26:0), docosanoic acid-d4-1 is the logical choice for the C22:0 analyte channel. Its +4 Da mass shift mitigates spectral overlap and ensures method linearity [1]. Furthermore, the predictable retention time shift due to the H/D isotope effect provides an additional, orthogonal parameter for confirming peak identity during method setup and routine system suitability tests [2].

In Vitro Pharmacology & Mechanistic Studies

Docosanoic acid is known to inhibit the dsDNA binding activity of p53 (Kd = 12 nM) and various DNA polymerases [1]. In cellular or biochemical assays designed to probe these mechanisms, accurate dosing and quantification of the fatty acid are essential. Docosanoic acid-d4-1 can be used as a tracer or internal standard to monitor the concentration and stability of docosanoic acid in cell culture media or assay buffers over time, ensuring the intended concentration is maintained throughout the experiment.

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